

Environmental Fate and Persistence of Disperse Orange 30: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Orange 30 is a synthetic azo dye used extensively in the textile industry for coloring hydrophobic fibers such as polyester and acetate. Due to its widespread use, understanding its environmental fate and persistence is crucial for assessing its ecological impact. This technical guide provides a comprehensive overview of the available scientific information on the physicochemical properties, environmental degradation, bioaccumulation potential, and ecotoxicity of **Disperse Orange 30**.

Physicochemical Properties

The environmental behavior of a chemical is largely dictated by its physicochemical properties. **Disperse Orange 30** is characterized by its low water solubility and hydrophobic nature, which influences its distribution in various environmental compartments.



Property	Value	Reference
Chemical Name	2-[N-(2-cyanoethyl)-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]anilino]ethyl acetate	
CAS Number	5261-31-4; 12223-23-3	•
Molecular Formula	C19H17Cl2N5O4	•
Molecular Weight	450.27 g/mol	
Appearance	Orange to brown powder	
Water Solubility	Low	-

Environmental Fate and Persistence

The persistence of **Disperse Orange 30** in the environment is a key factor in its potential to cause long-term ecological effects. Its fate is determined by a combination of abiotic and biotic degradation processes, as well as its tendency to partition between water, soil, and sediment. A Canadian government screening assessment concluded that while **Disperse Orange 30** may remain in the environment for a long time, it is not expected to be released in quantities that would harm organisms.

Abiotic Degradation

Photodegradation:

Disperse Orange 30, like many azo dyes, can undergo photodegradation when exposed to sunlight. The rate and extent of this process are influenced by factors such as pH, the presence of sensitizers, and the intensity of light. One study on the photocatalytic degradation of **Disperse Orange 30** using a nanocomposite catalyst reported 99.5% degradation in 90 minutes under UV illumination.

Hydrolysis:



The ester group in the **Disperse Orange 30** molecule suggests a potential for hydrolysis, particularly under alkaline conditions. This process would cleave the ester bond, leading to the formation of a carboxylic acid and an alcohol. While specific hydrolysis rate data for **Disperse Orange 30** is not readily available, the general mechanism for alkali-catalyzed hydrolysis of similar disperse dyes has been described.

Biotic Degradation

The primary mechanism of biotic degradation for azo dyes like **Disperse Orange 30** is the reductive cleavage of the azo bond (-N=N-) by microorganisms under anaerobic or microaerophilic conditions. This initial step results in the formation of aromatic amines, which may be further degraded under aerobic conditions.

While specific biodegradation half-life data for **Disperse Orange 30** in various environmental compartments (water, soil, sediment) is not available in the reviewed literature, the general persistence of disperse dyes is considered to be high due to their low water solubility and complex structure. Studies on similar azo dyes have identified metabolites such as pnitroaniline, p-phenylenediamine, and acetanilide following biodegradation.

Bioaccumulation

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment through all routes of exposure. Due to its hydrophobic nature, **Disperse Orange 30** has the potential to bioaccumulate in aquatic organisms.

A screening assessment conducted by the Government of Canada reported a whole-body bioconcentration factor (BCF) of 8.43 L/kg for **Disperse Orange 30** in fish. However, the same report concluded that the substance is not expected to significantly accumulate in organisms.

Parameter	Value	Species	Reference
Bioconcentration Factor (BCF)	8.43 L/kg (whole- body)	Fish	

Ecotoxicity



The ecotoxicity of **Disperse Orange 30** has been evaluated to a limited extent. The available data suggests a low level of acute toxicity to aquatic organisms at its limit of water solubility.

Test Organism	Endpoint	Value	Reference
Fish (Pimephales promelas)	96-hour LC50	44 mg/L (calculated)	
Daphnia magna	48-hour EC50	No data available	
Algae	72-hour EC₅o	No data available	

It is important to note that the reported LC₅₀ value for fish is a calculated value based on a critical body burden approach and not from direct experimental observation.

Experimental Protocols

Detailed, standardized protocols are essential for the reliable assessment of the environmental fate and toxicity of chemicals. The following sections outline the general methodologies for key experiments based on OECD guidelines and published research on azo dyes.

Ready Biodegradability Test (Adapted from OECD 301)

This test evaluates the potential for a substance to be readily biodegradable under aerobic conditions.

- Preparation of Test Medium: A mineral salt medium is prepared containing essential nutrients for microbial growth.
- Inoculum: The test is inoculated with a mixed population of microorganisms, typically from the effluent of a domestic wastewater treatment plant.
- Test Substance Addition: Disperse Orange 30, due to its low water solubility, should be
 added to the test flasks adsorbed onto an inert support like silica gel or dissolved in a nontoxic, volatile solvent to ensure dispersion.
- Incubation: The test flasks, along with control and reference flasks, are incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days.



- Measurement of Biodegradation: Biodegradation is monitored by measuring the decrease in Dissolved Organic Carbon (DOC) or the amount of CO₂ produced.
- Data Analysis: The percentage of biodegradation is calculated relative to the theoretical maximum. A substance is considered readily biodegradable if it reaches a pass level of >60% of the theoretical CO₂ evolution or >70% DOC removal within a 10-day window during the 28-day test period.

Aquatic Toxicity Testing

Daphnia sp. Acute Immobilisation Test (Adapted from OECD 202):

- Test Organism: Young daphnids (Daphnia magna), less than 24 hours old, are used.
- Test Solutions: A series of at least five concentrations of **Disperse Orange 30** are prepared in a suitable test medium. Given its low solubility, a water-accommodated fraction (WAF) or the use of a solvent carrier may be necessary.
- Exposure: Daphnids are exposed to the test solutions for 48 hours under controlled temperature and light conditions.
- Observation: The number of immobilized daphnids is recorded at 24 and 48 hours.
- Data Analysis: The EC₅₀ (the concentration that causes immobilization in 50% of the daphnids) is calculated.

Alga, Growth Inhibition Test (Adapted from OECD 201):

- Test Organism: A freshwater green alga, such as Pseudokirchneriella subcapitata, is used.
- Test Solutions: A range of concentrations of Disperse Orange 30 are prepared in a nutrientrich growth medium.
- Exposure: Exponentially growing algal cultures are exposed to the test solutions for 72 hours under continuous illumination and controlled temperature.
- Measurement: Algal growth is measured by cell counts or spectrophotometrically at 24, 48, and 72 hours.



• Data Analysis: The EC₅₀ (the concentration that causes a 50% reduction in algal growth) is determined for both growth rate and yield.

Bioaccumulation in Fish: Flow-Through Test (Adapted from OECD 305)

- Test Organism: A suitable fish species, such as rainbow trout (Oncorhynchus mykiss) or zebrafish (Danio rerio), is used.
- Test System: A flow-through system is used to maintain a constant concentration of the test substance in the water.
- Uptake Phase: Fish are exposed to a constant, sublethal concentration of Disperse Orange
 30 for a period of up to 28 days.
- Depuration Phase: After the uptake phase, the fish are transferred to clean water and the elimination of the substance is monitored.
- Sampling and Analysis: Water and fish tissue samples are collected at regular intervals during both phases and analyzed for the concentration of Disperse Orange 30.
- Data Analysis: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the substance in the fish to the concentration in the water at steady-state.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

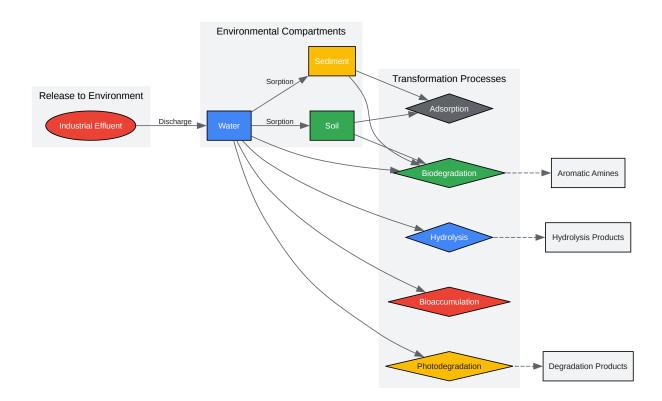
HPLC is a common technique for the quantification of disperse dyes in environmental samples.

- Sample Preparation: Water samples may require solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances. Soil and sediment samples require solvent extraction followed by cleanup steps.
- Chromatographic System:
 - Column: A C18 reversed-phase column is typically used.



- Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with a buffer like ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is common.
- Detector: A UV-Vis or Diode Array Detector (DAD) set at the maximum absorbance wavelength of **Disperse Orange 30** (around 450 nm) is used for quantification. Mass spectrometry (MS) can be used for confirmation and identification of metabolites.

Visualizations





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Caption: Environmental fate pathways of Disperse Orange 30.

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